molecular formula C12H8Cl2N2O B11954139 4-(Phenylazo)-2,6-dichlorophenol CAS No. 146901-66-8

4-(Phenylazo)-2,6-dichlorophenol

Cat. No.: B11954139
CAS No.: 146901-66-8
M. Wt: 267.11 g/mol
InChI Key: HRLZISUICSZYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenylazo)-2,6-dichlorophenol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties. This particular compound is known for its applications in dyeing and pigmentation, as well as its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylazo)-2,6-dichlorophenol typically involves the diazotization of aniline derivatives followed by coupling with phenol derivatives. One common method involves the reaction of 2,6-dichloroaniline with nitrous acid to form the diazonium salt, which is then coupled with phenol to produce the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylazo)-2,6-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenols and anilines.

Scientific Research Applications

4-(Phenylazo)-2,6-dichlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Phenylazo)-2,6-dichlorophenol involves its interaction with various molecular targets. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylazo)-2,6-dichlorophenol is unique due to the presence of chlorine atoms, which can influence its reactivity and stability. This makes it particularly useful in applications where enhanced stability and specific reactivity are required.

Properties

CAS No.

146901-66-8

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

2,6-dichloro-4-phenyldiazenylphenol

InChI

InChI=1S/C12H8Cl2N2O/c13-10-6-9(7-11(14)12(10)17)16-15-8-4-2-1-3-5-8/h1-7,17H

InChI Key

HRLZISUICSZYBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C(=C2)Cl)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.